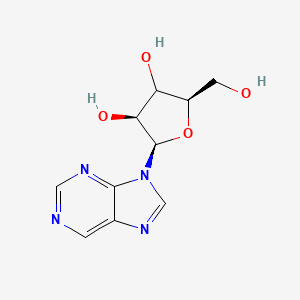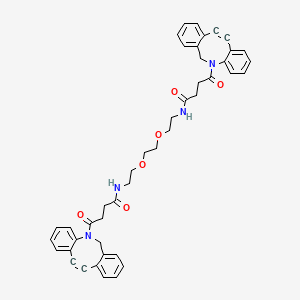
Dbco-peg2-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-peg2-dbco: is a polyethylene glycol linker containing two terminal dibenzocyclooctyne groups. The dibenzocyclooctyne groups are commonly used for copper-free click chemistry reactions due to their strain-promoted high energy. The hydrophilic polyethylene glycol chain allows for increased water solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg2-dbco involves the reaction of dibenzocyclooctyne-carboxyl with polyethylene glycol. The reaction typically occurs in the presence of a coupling agent such as pentafluorophenol and a base like triethylamine. The reaction conditions include using dichloromethane as a solvent and maintaining the reaction at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: These reactions do not require a copper catalyst and are highly efficient .
Common Reagents and Conditions:
Reagents: Azide-bearing compounds or biomolecules.
Major Products: The major products formed from these reactions are stable triazole linkages, which are useful in various applications such as bioconjugation and drug delivery .
Wissenschaftliche Forschungsanwendungen
Dbco-peg2-dbco has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Dbco-peg2-dbco involves the strain-promoted azide-alkyne cycloaddition reaction. The dibenzocyclooctyne groups react with azide-bearing compounds to form stable triazole linkages. This reaction is highly efficient and does not require a copper catalyst, making it suitable for various biological and chemical applications .
Vergleich Mit ähnlichen Verbindungen
Dbco-peg4-dbco: Contains a longer polyethylene glycol chain, which can increase water solubility and membrane permeability.
Dbco-peg2-nh-boc: Contains a terminal amine group protected by a tert-butyloxycarbonyl group, used in the synthesis of proteolysis-targeting chimeras.
Uniqueness: Dbco-peg2-dbco is unique due to its balanced polyethylene glycol chain length, which provides optimal water solubility and reactivity in click chemistry reactions. Its dual dibenzocyclooctyne groups make it highly efficient for bioconjugation and drug delivery applications .
Eigenschaften
Molekularformel |
C44H42N4O6 |
|---|---|
Molekulargewicht |
722.8 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C44H42N4O6/c49-41(21-23-43(51)47-31-37-13-3-1-9-33(37)17-19-35-11-5-7-15-39(35)47)45-25-27-53-29-30-54-28-26-46-42(50)22-24-44(52)48-32-38-14-4-2-10-34(38)18-20-36-12-6-8-16-40(36)48/h1-16H,21-32H2,(H,45,49)(H,46,50) |
InChI-Schlüssel |
GPRBYNSGOSAHPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



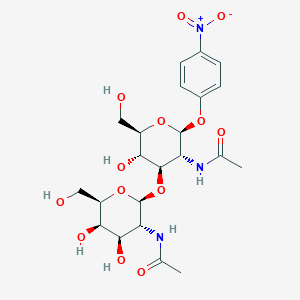
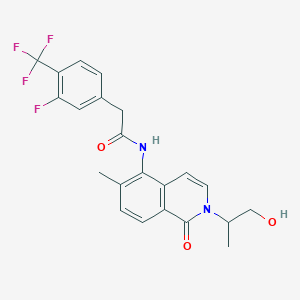

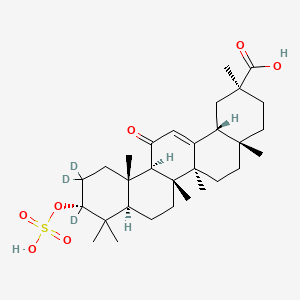

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

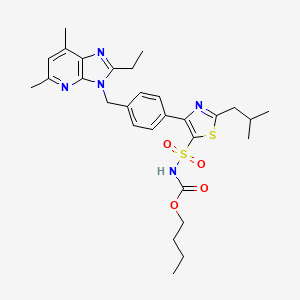
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
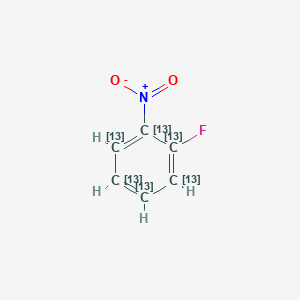
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
